Molecular Conformation: S,O-trans/S,O-trans with 42.3° Interplanar Angle vs. Near-Planar Di-2-thienyl Ketone
Single-crystal X-ray diffraction of di(thiophen-3-yl)methanone reveals an S,O-trans/S,O-trans conformation with an interplanar angle of 42.3(1)° between the two thiophene rings, arising from steric hindrance between H atoms on C4 and C4′ . In contrast, di(thiophen-2-yl)methanone (CAS 704-38-1) adopts a nearly planar S,O-cis conformation with a ring deviation from the main molecular plane of approximately 20°, as determined by ab initio calculations at the HF/6-31G** level . This difference in twist angle directly affects π–π stacking interactions and crystal packing motifs, which are critical for charge transport in organic electronic materials.
| Evidence Dimension | Interplanar angle between thiophene rings |
|---|---|
| Target Compound Data | 42.3(1)° (S,O-trans/S,O-trans conformation) |
| Comparator Or Baseline | Di-2-thienyl ketone: ring deviation ≈ 20° from main plane (S,O-cis conformation) |
| Quantified Difference | 42.3° vs. ≈20° deviation; a factor of ~2× greater twist angle |
| Conditions | Single-crystal X-ray diffraction (solid state) for target; ab initio HF/6-31G** (gas phase) for comparator |
Why This Matters
The larger twist angle of the 3-thienyl isomer reduces π–π orbital overlap and alters solid-state packing, which directly influences charge-carrier mobility, solubility, and film morphology in organic semiconductor applications.
- [1] Crystal structure of a new polymorph of di(thiophen-3-yl) ketone. Acta Crystallogr. Sect. E 2017, 73, 1508–1511. View Source
- [2] Ab initio determination of the geometric structure of oligo-2-thienyl ketones. J. Mol. Struct. (Theochem) 1998, 422, 193–202. (via SFERA Università di Ferrara). View Source
